

A Comparative Guide to the Synthesis of Lactulose: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Lactulose, a synthetic disaccharide composed of galactose and fructose, is a widely utilized compound in the pharmaceutical and food industries for its prebiotic and laxative properties. Its production is primarily achieved through two distinct routes: traditional chemical synthesis and emerging enzymatic methods. This guide provides an objective comparison of the efficiency of these two approaches, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and professionals in selecting the optimal synthesis strategy for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis of Lactulose

The choice between chemical and enzymatic synthesis of **lactulose** hinges on a trade-off between established industrial processes and the pursuit of greener, more specific, and potentially more efficient biocatalytic methods. While chemical synthesis is a mature technology, it often contends with issues of non-specificity, harsh reaction conditions, and challenging purification processes. In contrast, enzymatic synthesis offers the promise of milder conditions, higher specificity, and a more environmentally friendly footprint, though enzyme cost and stability can be limiting factors.

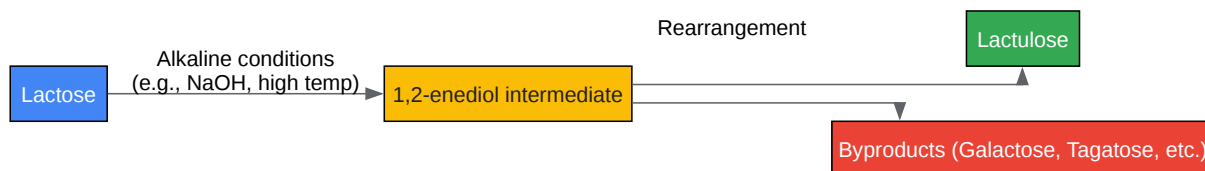
Quantitative Comparison of Synthesis Efficiency

The following tables summarize key performance indicators for both chemical and enzymatic **lactulose** synthesis methods based on published experimental data. It is important to note that the presented values are derived from various studies and may not be directly comparable due to differing experimental conditions.

Parameter	Chemical Synthesis (NaOH Catalyst)	Chemical Synthesis (Sodium Aluminate Catalyst)	Enzymatic Synthesis (β -Galactosidase)	Enzymatic Synthesis (Cellobiose 2-epimerase)
Yield (%)	~16-31% [1]	Up to 88% (with complexing agents)	~12-30% [2] [3]	~70-80% [2]
Purity (%)	Variable, requires extensive purification	High purity achievable after purification	Generally higher initial purity	High purity, with epilactose as a potential byproduct [2]
Reaction Time	30-120 minutes [1]	30-60 minutes [4]	1-24 hours [5]	2-4 hours
Temperature (°C)	70-100°C [1]	50-70°C [4]	40-60°C [5] [6]	70-80°C
Key Byproducts	Galactose, isosaccharinic acids, colored compounds [2] [7]	Galactose, unreacted lactose	Galacto-oligosaccharides (GOS)	Epilactose [2]

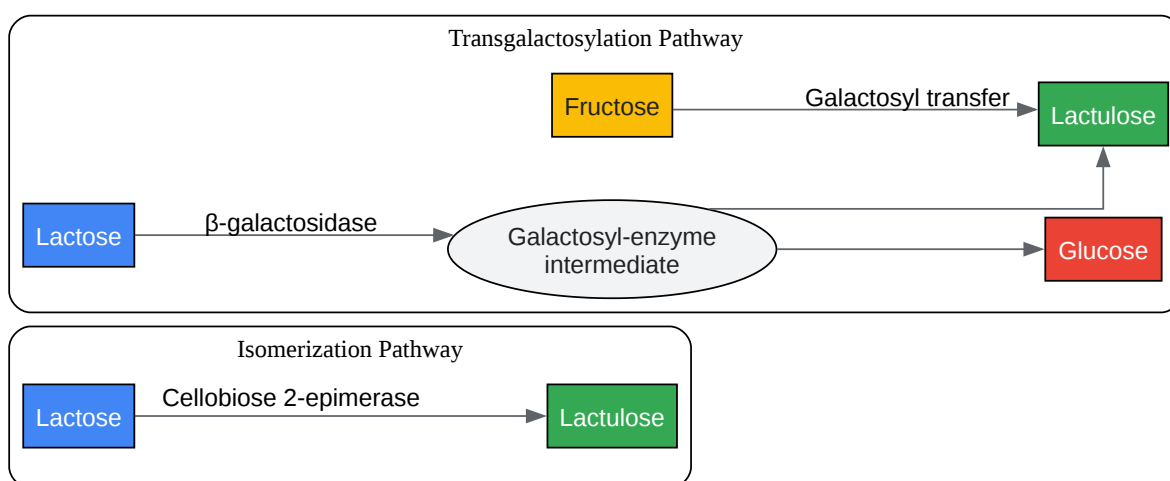
Visualizing the Synthesis Pathways

The reaction pathways for chemical and enzymatic synthesis of **lactulose** are fundamentally different. Chemical synthesis relies on the non-specific isomerization of lactose in an alkaline environment, while enzymatic synthesis employs the high specificity of enzymes to either isomerize lactose directly or to transfer a galactose unit to fructose.



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Caption: Chemical synthesis of **lactulose** via the Lobry de Bruyn-Alberda van Ekenstein rearrangement.



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Caption: Enzymatic synthesis of **lactulose** via isomerization and transgalactosylation pathways.

Experimental Protocols

Below are detailed methodologies for representative chemical and enzymatic synthesis of **lactulose**.

Chemical Synthesis of Lactulose via Alkaline Isomerization

This protocol is based on the use of sodium hydroxide as a catalyst.

Materials:

- Lactose monohydrate
- Sodium hydroxide (NaOH)
- Deionized water
- Strong cation exchange resin
- Weak anion exchange resin
- Ethanol
- Reaction vessel with temperature control and stirring
- Filtration apparatus
- Rotary evaporator

Procedure:

- **Reaction Setup:** Prepare a 60-70% (w/v) aqueous solution of lactose in a reaction vessel. Heat the solution to 95°C with stirring to ensure complete dissolution.[8]
- **Catalyst Addition:** In a separate container, prepare a solution of the catalyst. For example, add 0.05-0.2% (w/w with respect to lactose) of sodium hydroxide to deionized water.[8]
- **Isomerization Reaction:** Add the sodium hydroxide solution to the lactose solution. Maintain the reaction temperature at 100°C for approximately 10 minutes with continuous stirring.[8]

- **Cooling and Initial Purification:** After the reaction, cool the mixture. Unreacted lactose may precipitate upon cooling and can be removed by filtration.[\[8\]](#)
- **Ion Exchange Chromatography:** Pass the clear solution through a column packed with a strong cation exchange resin, followed by a column with a weak anion exchange resin to remove the catalyst and other ionic impurities.[\[8\]](#)
- **Concentration:** Concentrate the purified solution under vacuum at 60°C using a rotary evaporator to obtain a syrup with a high **lactulose** content.[\[8\]](#)
- **Crystallization (Optional):** For obtaining crystalline **lactulose**, the concentrated syrup can be further dried to a spongy mass and then dissolved in hot ethanol (e.g., 96%). Upon cooling, crystalline **lactulose** will precipitate and can be collected by filtration.[\[8\]](#)

Enzymatic Synthesis of Lactulose using Cellobiose 2-epimerase

This protocol describes the use of a whole-cell biocatalyst expressing cellobiose 2-epimerase.

Materials:

- Lactose
- Recombinant E. coli cells expressing cellobiose 2-epimerase
- Sodium phosphate buffer (e.g., Na₂HPO₄–NaH₂PO₄ buffer)
- Incubator shaker
- Centrifuge

Procedure:

- **Biocatalyst Preparation:** Cultivate the recombinant E. coli cells expressing cellobiose 2-epimerase under appropriate conditions. Harvest the cells by centrifugation and permeabilize them if necessary (e.g., with ethanol treatment) to facilitate substrate and product transport across the cell membrane.[\[9\]](#)

- **Reaction Mixture:** Prepare a substrate solution containing 600 g/L of lactose in a suitable buffer, for instance, a sodium phosphate buffer adjusted to pH 7.5.[9]
- **Enzymatic Reaction:** Add the prepared whole-cell biocatalyst to the lactose solution. The enzyme loading can be optimized, for example, to 12.5 U/mL. Incubate the reaction mixture at 80°C for 2 hours with agitation.
- **Reaction Termination and Product Recovery:** After the incubation period, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes). Separate the cell debris from the reaction mixture by centrifugation.
- **Purification:** The supernatant containing **lactulose** can be further purified using chromatographic techniques, such as simulated moving bed (SMB) chromatography, to separate **lactulose** from unreacted lactose and byproducts like epilactose.

Conclusion

The choice between chemical and enzymatic synthesis of **lactulose** is multifaceted and depends on the specific requirements of the application.

Chemical synthesis remains the dominant industrial method, benefiting from established infrastructure and relatively low-cost catalysts. However, the process is often plagued by low selectivity, leading to a complex mixture of byproducts that necessitates extensive and costly purification. The harsh reaction conditions also contribute to higher energy consumption and potential environmental concerns.

Enzymatic synthesis, particularly with cellobiose 2-epimerase, presents a highly attractive alternative with significantly higher yields and specificity.[2] The milder reaction conditions reduce energy costs and the formation of undesirable byproducts, simplifying downstream processing.[7] While the cost and stability of enzymes have historically been a barrier, ongoing research in enzyme engineering and immobilization is continuously improving the economic viability of biocatalytic processes.

For researchers and drug development professionals focused on high-purity **lactulose** and sustainable manufacturing practices, the enzymatic route, despite its current challenges, holds immense promise and is poised to become the preferred method of synthesis in the future.

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- To cite this document: BenchChem. [A Comparative Guide to the Synthesis of Lactulose: Chemical vs. Enzymatic Routes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10753844#comparing-chemical-vs-enzymatic-synthesis-of-lactulose-efficiency>]

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